![molecular formula C6H12ClNO B14229283 Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- CAS No. 534601-51-9](/img/structure/B14229283.png)
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of formamide, where the formyl group is bonded to a substituted amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- typically involves the reaction of formamide with a suitable chloromethylating agent under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted amides, secondary amines, and various functionalized derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- exerts its effects involves the interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: The parent compound with the formula CH3NO.
N-Methylformamide: A derivative where the formyl group is bonded to a methyl-substituted amine.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
534601-51-9 |
|---|---|
Formule moléculaire |
C6H12ClNO |
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
N-[(2S)-1-chloro-3-methylbutan-2-yl]formamide |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)6(3-7)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
JCPVCJCDYDBFFF-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)[C@@H](CCl)NC=O |
SMILES canonique |
CC(C)C(CCl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


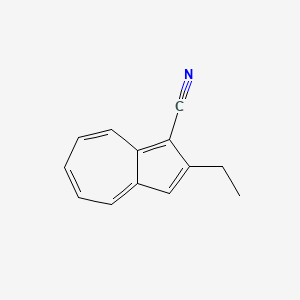

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
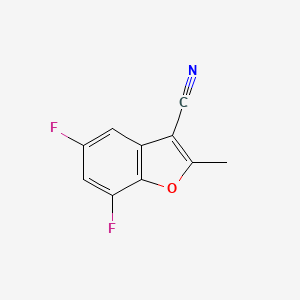
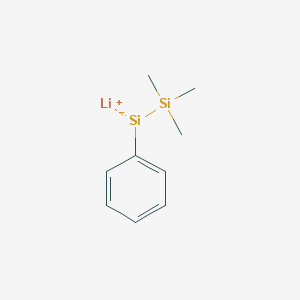
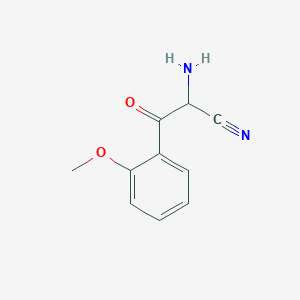
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
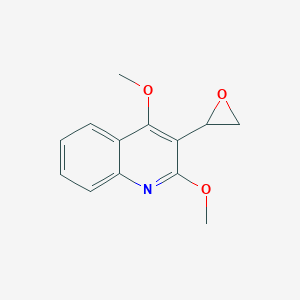
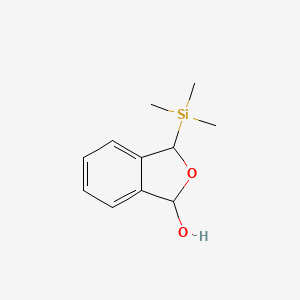
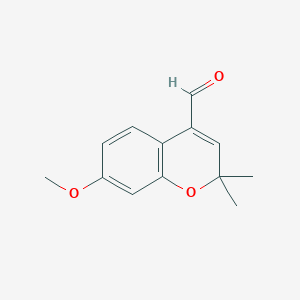
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
